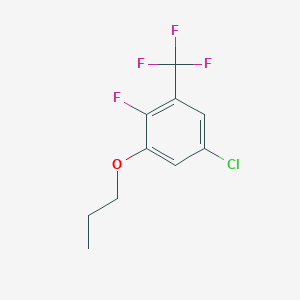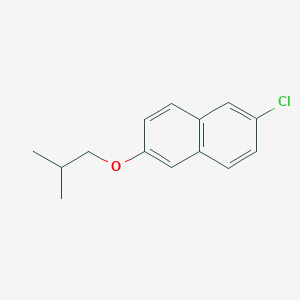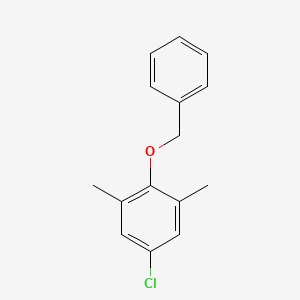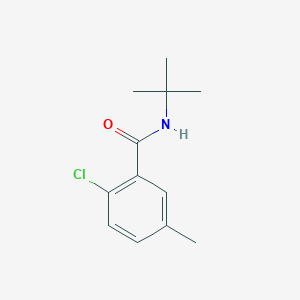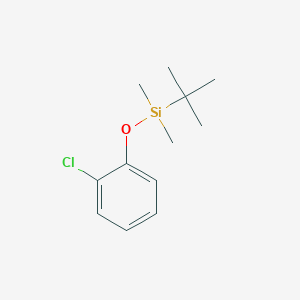
Tert-butyl(2-chlorophenoxy)dimethylsilane
描述
Tert-butyl(2-chlorophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a chlorophenoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for alcohols and other functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-chlorophenoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: Tert-butyl(2-chlorophenoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorophenoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding silanol and 2-chlorophenol.
Oxidation: Under specific conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
Catalysts: Lewis acids or bases depending on the reaction type.
Major Products Formed:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Formed through condensation reactions of silanols.
科学研究应用
Chemistry:
Protecting Group: Used as a protecting group for alcohols and phenols in organic synthesis.
Reagent in Silylation Reactions:
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for enhanced stability and functionality.
Industry:
Material Science: Used in the production of silicon-based materials and coatings.
Electronics: Applied in the fabrication of silicon-based electronic components.
作用机制
The mechanism by which tert-butyl(2-chlorophenoxy)dimethylsilane exerts its effects primarily involves the formation of stable silyl ethers through the reaction with hydroxyl groups. The silicon atom in the compound acts as an electrophilic center, facilitating the nucleophilic attack by hydroxyl groups, leading to the formation of silyl ethers. This reaction is crucial in protecting functional groups during multi-step organic synthesis.
相似化合物的比较
- Tert-butyl(dimethyl)silyl chloride
- Tert-butyl(diphenyl)silyl chloride
- Trimethylsilyl chloride
Comparison:
- Tert-butyl(2-chlorophenoxy)dimethylsilane is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and selectivity in chemical reactions.
- Compared to tert-butyl(dimethyl)silyl chloride , the chlorophenoxy group provides additional functionality and potential for further derivatization.
- Tert-butyl(diphenyl)silyl chloride has bulkier phenyl groups, leading to different steric and electronic effects compared to the chlorophenoxy group.
- Trimethylsilyl chloride is smaller and less sterically hindered, making it more reactive but less selective in certain reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl-(2-chlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUTXSPUHCFDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



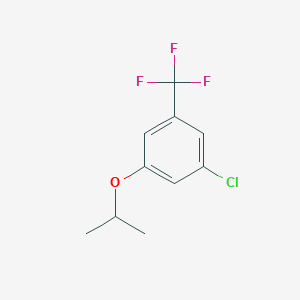
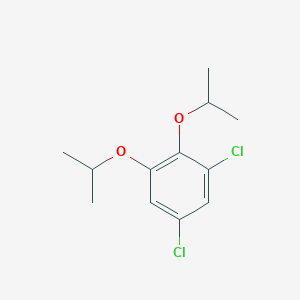
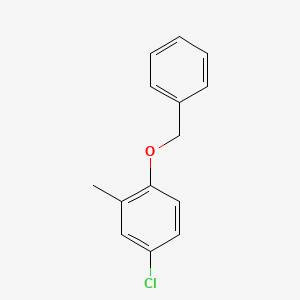
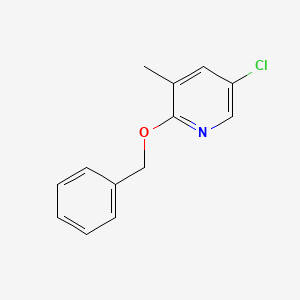
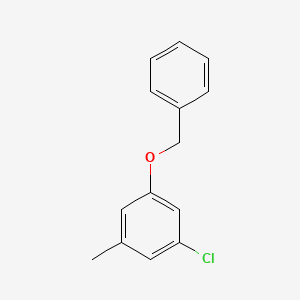
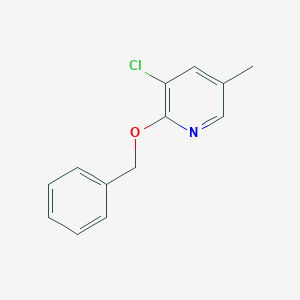
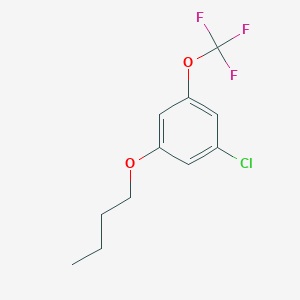
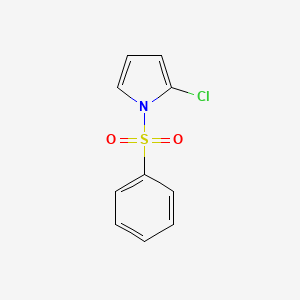
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)
